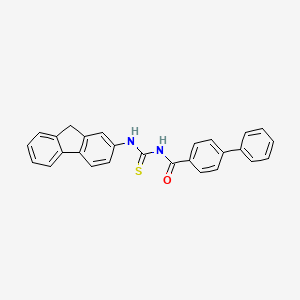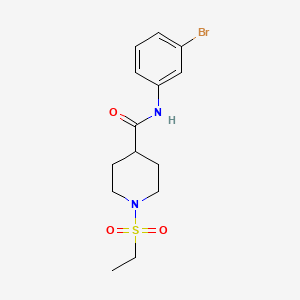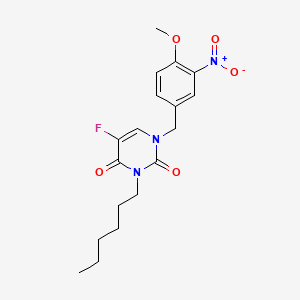
5-(2-furylmethylene)-2,2-dimethyltetrahydro-4H-pyran-4-one
Vue d'ensemble
Description
5-(2-furylmethylene)-2,2-dimethyltetrahydro-4H-pyran-4-one is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring attached to a tetrahydropyran ring, with a methylene bridge connecting the two
Applications De Recherche Scientifique
5-(2-furylmethylene)-2,2-dimethyltetrahydro-4H-pyran-4-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-furylmethylene)-2,2-dimethyltetrahydro-4H-pyran-4-one typically involves the condensation of furfural with 2,2-dimethyltetrahydro-4H-pyran-4-one under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the methylene bridge. The reaction mixture is then heated to reflux, and the product is isolated by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. These processes often involve the use of fixed-bed reactors or microreactors, where the reactants are continuously fed into the reactor and the product is continuously removed. This approach minimizes the formation of by-products and allows for better control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-furylmethylene)-2,2-dimethyltetrahydro-4H-pyran-4-one undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives.
Mécanisme D'action
The mechanism of action of 5-(2-furylmethylene)-2,2-dimethyltetrahydro-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furfural: A furan derivative with an aldehyde functional group.
2,5-furandicarboxylic acid: A furan derivative with two carboxylic acid groups.
Tetrahydrofuran: A fully hydrogenated derivative of furan.
Uniqueness
5-(2-furylmethylene)-2,2-dimethyltetrahydro-4H-pyran-4-one is unique due to its combination of a furan ring and a tetrahydropyran ring, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-2,2-dimethyloxan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)7-11(13)9(8-15-12)6-10-4-3-5-14-10/h3-6H,7-8H2,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAKYMRJOMVREK-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CC2=CC=CO2)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)/C(=C/C2=CC=CO2)/CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2-oxopyrrolidin-1-yl)propyl]-5-propylthiophene-3-carboxamide](/img/structure/B4592362.png)

![1-ethyl-4-{[(propylamino)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B4592372.png)
![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4592399.png)

![4-fluoro-N-[2-(phenylthio)phenyl]benzenesulfonamide](/img/structure/B4592403.png)
![4-{[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4592406.png)
![2,3-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4592409.png)



![1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-(2-METHYLPHENOXY)-1-PROPANONE](/img/structure/B4592443.png)

